N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
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Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine group
Mechanism of Action
Target of Action
The primary targets of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide tuberculosis .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been studied for their anti-tubercular activity .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been associated with anti-tubercular activity .
Result of Action
The molecular and cellular effects of the action of This compound Benzothiazole derivatives have been associated with anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. Common synthetic pathways include:
Diazo-Coupling: This method involves the reaction of diazonium salts with various nucleophiles to form the desired compound.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli Reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to obtain the target compound.
Microwave Irradiation: This technique accelerates the reaction rates and can be used to synthesize the compound under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.
Materials Science: It can be used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-7-8-13(2)18-17(12)22-20(27-18)24(11-15-6-4-5-9-21-15)19(25)16-10-14(3)23-26-16/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCAXACJJSNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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